molecular formula C7H15NO B13265106 2-(Propan-2-yl)pyrrolidin-3-ol

2-(Propan-2-yl)pyrrolidin-3-ol

Cat. No.: B13265106
M. Wt: 129.20 g/mol
InChI Key: WNZTWIKITBBRJT-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)pyrrolidin-3-ol, also known as 1-isopropylpyrrolidin-3-ol, is a chemical compound with the CAS Registry Number 42729-56-6 . It has a molecular formula of C7H15NO and a molecular weight of 129.20 g/mol . This compound is a pyrrolidine derivative, a class of structures that are of significant interest in medicinal chemistry and drug discovery due to their presence in biologically active molecules and their utility as synthetic building blocks. The specific stereochemistry of a compound can be critical for its biological activity. While this compound is offered as a racemic mixture, related molecules with defined stereocenters, such as (2R,3S)-2-propan-2-ylpyrrolidin-3-ol, are also subjects of research, highlighting the importance of chiral centers in modulating biological function . As a versatile scaffold, this compound serves as a valuable intermediate for the research and development of new pharmaceutical agents. Its structure, featuring both a pyrrolidine ring and a propan-2-yl substituent, makes it a useful building block for creating diverse compound libraries for biological screening . Suppliers typically offer this compound with a high purity level, such as 96.0% or higher, ensuring consistency and reliability for sensitive research applications . This product is intended for Research Use Only and is not for diagnostic or therapeutic use. It is strictly prohibited for personal use. Researchers should consult the relevant Safety Data Sheet (MSDS) for complete hazard and handling information prior to use . Proper storage at room temperature in a dry and cool environment is recommended to maintain the stability and integrity of the compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2-propan-2-ylpyrrolidin-3-ol

InChI

InChI=1S/C7H15NO/c1-5(2)7-6(9)3-4-8-7/h5-9H,3-4H2,1-2H3

InChI Key

WNZTWIKITBBRJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(CCN1)O

Origin of Product

United States

Stereochemical Investigations of 2 Propan 2 Yl Pyrrolidin 3 Ol Systems

Analysis of Diastereomeric and Enantiomeric Ratios in Synthetic Pathways

The stereoselective synthesis of 2,3-disubstituted pyrrolidines, including pyrrolidin-3-ol derivatives, is a key objective to access specific, biologically active isomers. Various synthetic strategies have been developed that yield different diastereomeric and enantiomeric ratios, depending on the chosen methodology, substrates, and reaction conditions.

One approach involves the intramolecular aminooxygenation of alkenes. For instance, the copper-promoted aminooxygenation of γ-substituted 4-pentenyl sulfonamides has been shown to favor the formation of trans-2,3-disubstituted pyrrolidines. nih.gov This method, however, typically provides moderate diastereoselectivity. Another powerful strategy is the ring expansion of hydroxy aziridines, which can proceed with a high degree of stereocontrol. The aza-Payne rearrangement of 2,3-aziridin-1-ols, followed by cyclization, can deliver 2,3-disubstituted pyrrolidines with excellent control over the relative stereochemistry. msu.edu For example, a cis-aziridinol substrate yields the corresponding cis-disubstituted pyrrolidine (B122466) exclusively. msu.edu

Furthermore, the synthesis of pyrrolidin-3-ols can be achieved from homoallylamines. researchgate.net This pathway involves the epoxidation of the homoallylic amine followed by a regioselective opening of the epoxide, which establishes the stereochemistry at the C-2 and C-3 positions. researchgate.net The stereochemical outcome is dependent on the stereochemistry of the starting homoallylic amine and the nature of the epoxidation and ring-opening steps. A summary of representative stereoselective methods applicable to the synthesis of 2,3-disubstituted pyrrolidines is presented below.

Synthetic MethodSubstrate TypeKey TransformationTypical Diastereomeric Ratio (trans:cis or cis:trans)Reference
Copper-Promoted Aminooxygenationγ-Substituted 4-Pentenyl SulfonamideIntramolecular Cyclization~3:1 (trans favored) nih.gov
Aza-Payne Rearrangement/Cyclizationcis-2,3-Aziridin-1-olRing ExpansionComplete control (cis product) msu.edu
Homoallylamine CyclizationEnantioenriched Homoallylic AmineEpoxidation and Regioselective Ring OpeningHigh Stereoselectivity researchgate.net

Methods for Determination of Chiral Purity and Enantiomeric Excess

Accurately determining the chiral purity and enantiomeric excess (ee) of compounds like 2-(propan-2-yl)pyrrolidin-3-ol is essential for quality control and for understanding the results of stereoselective syntheses. Several analytical techniques are routinely employed for this purpose.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most common and reliable methods. nih.govsigmaaldrich.com The CSP creates a chiral environment, allowing for the differential interaction of the two enantiomers, which results in their separation into distinct peaks. sigmaaldrich.com The ratio of the areas of these peaks can be used to calculate the enantiomeric excess. For molecules with functional groups like amines and alcohols, derivatization with a chiral derivatizing agent (CDA) can be performed. chiralpedia.com This converts the enantiomers into diastereomers, which can then be separated on a standard, achiral HPLC column. chiralpedia.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool. nih.gov The use of chiral shift reagents (CSRs) or chiral solvating agents (CSAs) can induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum. nih.gov This allows for the direct integration of the signals to determine the enantiomeric ratio. For amino alcohols, derivatization with a chiral reagent, such as 2-fluorobenzoyl chloride, can create diastereomeric esters or amides whose enantiomers can be distinguished by ¹⁹F NMR spectroscopy. acs.org

Gas Chromatography (GC) on a chiral column is also a viable method, particularly for volatile compounds. Similar to chiral HPLC, the enantiomers are separated based on their differential interactions with a chiral stationary phase.

MethodPrincipleAdvantagesConsiderations
Chiral HPLCDifferential interaction with a chiral stationary phase (CSP).High accuracy, widely applicable, good for preparative separation. nih.govRequires development of specific methods for each compound; CSPs can be expensive.
NMR SpectroscopyUse of chiral shift reagents or derivatizing agents to induce chemical shift non-equivalence between enantiomers. nih.govnih.govRapid analysis, provides structural information, no need for pure enantiomer standards in some cases.May require derivatization; peak overlap can be an issue; sensitivity may be lower than HPLC. bath.ac.uk
Chiral GCSeparation on a chiral stationary phase.High resolution, suitable for volatile compounds. nih.govAnalyte must be volatile or made volatile through derivatization.

Conformational Analysis of Pyrrolidin-3-ol Derivatives and Their Stereoisomers

The three-dimensional conformation of pyrrolidin-3-ol derivatives is crucial as it dictates their interaction with biological targets. The five-membered pyrrolidine ring is not planar and typically adopts an envelope or twisted (half-chair) conformation to minimize steric and torsional strain. The substituents at positions 2 and 3 can exist in either axial or equatorial positions, and their relative orientation (cis or trans) significantly influences the ring's preferred pucker.

NMR spectroscopy is a primary tool for studying these conformations in solution. nih.gov By analyzing coupling constants and through-space interactions via Nuclear Overhauser Effect (NOE) experiments, the relative orientations of the protons on the ring can be determined, providing insight into the ring's conformation and the preferred positions of the substituents.

Computational chemistry, including molecular dynamics and quantum mechanics calculations, complements experimental data. researchgate.net These methods can be used to calculate the energies of different possible conformers (e.g., Cγ-endo vs. Cγ-exo puckers) and to predict the most stable three-dimensional structures. nih.gov For N-substituted pyrrolidines, theoretical calculations combined with experimental NMR data have been used to identify the lowest minimum-energy conformers and estimate their relative proportions. researchgate.net The interplay between the stereochemistry at C-2 and C-3, the nature of any N-substituent, and intramolecular hydrogen bonding (e.g., between the C-3 hydroxyl group and the nitrogen atom) will ultimately determine the conformational landscape of this compound stereoisomers.

Reactivity and Reaction Mechanism Studies of 2 Propan 2 Yl Pyrrolidin 3 Ol

Mechanistic Pathways Governing the Formation of 2-(Propan-2-yl)pyrrolidin-3-ol and Its Analogues

The formation of the pyrrolidine (B122466) ring, the core structure of this compound, can be achieved through various synthetic strategies, each with distinct mechanistic pathways.

A prevalent method involves the intramolecular cyclization of suitable precursors. For instance, the cyclization of halogenated alcohols with amines, such as the reaction of 1,4-dichloro-2-butanol (B1583527) with methylamine, proceeds via nucleophilic displacement of the chloride ions followed by an intramolecular ring closure to form the pyrrolidin-3-ol skeleton. Another approach is the copper(II)-promoted intramolecular carboamination of unactivated olefins. nih.gov Mechanistic evidence for this reaction supports an initial syn-aminocupration followed by the intramolecular addition of a primary carbon radical to an aromatic ring to form 2,5-disubstituted pyrrolidines. nih.gov

[3+2] Cycloaddition reactions represent another major pathway. Azomethine ylides reacting with alkenes or alkynes are widely used to construct the pyrrolidine ring with a high degree of stereoselectivity. osaka-u.ac.jpnih.gov The reaction of donor-acceptor cyclopropanes with thiocyanates, catalyzed by a Lewis acid like SnCl4, can also lead to the formation of substituted pyrrolidines. researchgate.net

Rearrangement reactions offer an alternative route. For example, 3-substituted coumarins can be transformed into 3,4-disubstituted 1-hydroxypyrrolidine-2,5-diones in the presence of nitromethane. mdpi.com The proposed mechanism involves a Michael addition, a Nef-type rearrangement, and subsequent cyclization. mdpi.comrsc.org

Finally, multicomponent reactions (MCRs) provide an efficient means to construct highly functionalized pyrrolidine rings in a single step. orientjchem.orgorientjchem.org A plausible mechanism for the three-component synthesis of 1H-pyrrol-3-ol derivatives from L-tryptophan involves the initial formation of an enamine intermediate, followed by a 5-exo-trig intramolecular cyclization and subsequent tautomerization. mdpi.com

Chemical Transformations and Derivatizations of the Pyrrolidin-3-ol Core

The pyrrolidin-3-ol core is a versatile scaffold that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. beilstein-journals.orgosaka-u.ac.jp

The hydroxyl group at the 3-position is a key site for functionalization. It can be oxidized to a ketone using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The hydroxyl group can also be a directing group in various reactions, influencing the stereochemical outcome of subsequent transformations.

The pyrrolidine nitrogen can be readily functionalized. For instance, N-acylation, such as N-propionylation, is a common transformation used to introduce chiral auxiliaries for asymmetric synthesis. rsc.org The nitrogen can also participate in coupling reactions, such as with aryl halides under palladium catalysis, to introduce aromatic substituents.

The pyrrolidine ring itself can undergo substitution reactions. The α-position to the nitrogen is particularly susceptible to functionalization. For example, redox-neutral C-H oxygenation can generate reactive N-aryliminium ions, which can then be trapped by nucleophiles like boronic acids. Additionally, the ring can be derivatized through reactions like the introduction of an alkynyl group at the 2-position via tandem hydroamination/alkynylation sequences catalyzed by gold(I) or copper(I) catalysts. rsc.org

The synthetic utility of the pyrrolidine core is further demonstrated by its derivatization into various heterocyclic systems. For example, the ring contraction product of pyridines can be transformed into functionalized pyrrolidines and other nitrogen-containing compounds. nih.gov

Computational and Theoretical Chemistry Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms, tautomerism, and transition states in pyrrolidinol synthesis. nih.govscirp.org

Density Functional Theory (DFT) Calculations on Reaction Mechanisms and Tautomerism

DFT calculations have been instrumental in exploring the mechanistic aspects of reactions involving the pyrrolidine core. For instance, in the reaction between a 3-pyrrolin-2-one derivative and methylamine, DFT studies proposed a detailed reaction mechanism for the first time. nih.gov These calculations can help rationalize the formation of specific products by comparing the energies of different possible reaction pathways. beilstein-journals.orgnih.gov

Tautomerism is a common phenomenon in pyrrolidin-3-ol and its derivatives. The equilibrium between the keto and enol forms, for example, can significantly influence the reactivity and spectroscopic properties of these compounds. beilstein-journals.orgnih.gov DFT calculations have been used to determine the relative stabilities of different tautomers. For example, studies on quinolin-4-one derivatives, which share structural similarities, have shown that while the ketone form is generally more stable, the energy difference with the enol form can be small, leading to an equilibrium between the two. scirp.orgmdpi.com The solvent can also play a crucial role in shifting this equilibrium, with calculations in different media providing insights into these effects. scirp.org

Compound FamilyMethodBasis SetFindingReference
Pyrrolidine-2,3-dionesDFTNot SpecifiedKinetic selectivity is more significant than thermodynamic selectivity for product formation. beilstein-journals.orgnih.gov
Quinolin-4-onesDFT/B3LYP6-311G(d), 6-311+G(d)Ketone forms are generally more stable than enol forms, but the stability difference can be small. scirp.org
1H-pyrrol-3-olsDFT/B3LYP6-31G(d,p)Tautomeric conversion to the 1H-pyrrol-3-ol is favored by intramolecular hydrogen bonding. mdpi.com

Energy Profiles and Transition State Analysis in Pyrrolidinol Synthesis

The analysis of energy profiles and transition states provides a quantitative understanding of reaction kinetics and selectivity. savemyexams.com By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. savemyexams.com

In the synthesis of pyrrolidine derivatives, transition state analysis helps to identify the rate-determining step and to understand the factors that control stereoselectivity. For example, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT calculations revealed that the main product is formed via the pathway with the lowest Gibbs free energy of activation (ΔG‡). beilstein-journals.orgnih.gov

Computational studies have also been used to analyze the transition states of enzymatic reactions involving pyrrolidine-like structures, providing insights that are crucial for the design of enzyme inhibitors. nih.govnih.gov For instance, transition-state analysis of nucleosidases has guided the synthesis of potent transition-state analogue inhibitors. nih.gov The energy barriers for different reaction pathways, such as cycloadditions, can be calculated to predict the most favorable regio- and stereochemical outcomes. rsc.orgresearchgate.net

Reaction TypeComputational MethodKey FindingReference
Pyrrolidinedione SynthesisQuantum Chemical StudyMichael addition has a lower energy barrier than proton transfer in the Nef-type rearrangement. rsc.org
Pyrrolidine-2,3-dione FormationDFTThe main product is formed via the pathway with the lowest activation energy. beilstein-journals.orgnih.gov
Diels-Alder ReactionDFTEnergy profiles indicate the formation of a single product, consistent with experimental results. researchgate.net

Applications of 2 Propan 2 Yl Pyrrolidin 3 Ol in Asymmetric Organic Synthesis

Utilization as Chiral Building Blocks in Complex Molecule Synthesis

The term "chiral building blocks" refers to enantiomerically enriched compounds that are incorporated into the synthesis of larger, more complex molecules, transferring their chirality to the final product. biosynth.comsigmaaldrich.commdpi.comhawaii.edu Pyrrolidine (B122466) derivatives are widely used for this purpose in the synthesis of pharmaceuticals and natural products. nih.gov

For the specific compound 2-(Propan-2-yl)pyrrolidin-3-ol , there is a notable lack of documented applications as a chiral building block in the synthesis of complex molecules. A search of academic and patent literature did not yield examples of its successful incorporation into larger structures. One doctoral thesis mentions an attempted reaction using 2-isopropylpyrrolidin-3-ol as a starting material, but the reaction did not yield the desired product. core.ac.uk This lack of positive results in the accessible literature suggests that the compound is not a commonly utilized synthon in this capacity. In contrast, related isomers such as (S)-2-(pyrrolidin-2-yl)propan-2-ol are more frequently cited. vulcanchem.comambeed.com

Role as Chiral Ligands in Transition Metal Catalysis

Chiral ligands are crucial components in asymmetric catalysis, where they coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction. nih.govnih.govd-nb.info Chiral diphosphines and bipyridines are prominent examples of privileged ligand classes. hawaii.edunih.gov

There is no available scientific literature that describes the use of This compound as a chiral ligand in transition metal catalysis. The synthesis of effective chiral ligands often involves specific structural features to ensure proper coordination and steric influence, and it appears this particular compound has not been explored or reported for this purpose. Research in this area tends to focus on other pyrrolidine-based structures, such as those used in rhodium-catalyzed hydrosilylation or palladium-catalyzed cyclizations. nih.govnih.gov

Employment as Chiral Auxiliaries in Stereoselective Transformations

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereoselectivity of a reaction. numberanalytics.comwordpress.com After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. nih.gov Evans' oxazolidinones and Oppolzer's camphorsultam are well-known examples of effective chiral auxiliaries. numberanalytics.com

No published studies were found that employ This compound as a chiral auxiliary. Research into new chiral auxiliaries is ongoing, but this specific compound does not feature in the available literature. Studies on related compounds, such as N-propionylated (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol, have shown success in stereoselective aldol (B89426) reactions, highlighting the utility of the pyrrolidine scaffold in this context, but this information does not apply to the specified compound. rsc.org

Future Directions and Emerging Research Avenues in Pyrrolidin 3 Ol Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrrolidine (B122466) derivatives is undergoing a paradigm shift towards greener and more sustainable practices. Traditional methods often rely on harsh reagents and heavy metal catalysts, prompting the exploration of environmentally benign alternatives. A significant area of development is biocatalysis, which utilizes enzymes to perform chemical transformations under mild conditions. nih.govacs.org

Recent studies have demonstrated the use of transaminases for the asymmetric synthesis of 2-substituted pyrrolidines from commercially available ω-chloroketones. nih.govacs.org This biocatalytic approach avoids heavy metals and can achieve high analytical yields (up to 90%) and exceptional enantiomeric excesses (up to >99.5%). nih.govacs.org Another innovative and sustainable strategy involves the directed evolution of enzymes, such as cytochrome P411, to catalyze the intramolecular amination of C(sp³)–H bonds in organic azides, yielding chiral pyrrolidine derivatives with good enantioselectivity. nih.gov These enzymatic platforms offer a powerful alternative to traditional synthetic routes, which often require pre-functionalized substrates. nih.gov

Furthermore, research into catalyst-free and solvent-free reaction conditions is gaining traction for the synthesis of related heterocyclic structures like pyrrolidinones. researchgate.net Methodologies such as grinding reactants together under neat (solvent-free) conditions at room temperature exemplify green chemistry principles by reducing waste and energy consumption. researchgate.net The application of such principles to the synthesis of 2-(propan-2-yl)pyrrolidin-3-ol is a key future objective.

Table 1: Comparison of Sustainable Synthetic Methodologies for Pyrrolidine Scaffolds

Methodology Catalyst/System Substrate Example Key Advantages Yield / Selectivity
Biocatalytic Amination Transaminases ω-chloroketones Mild conditions, high enantioselectivity, avoids heavy metals. nih.govacs.org Up to 90% yield, >99.5% ee. nih.gov
Biocatalytic C-H Amination Engineered Cytochrome P411 Organic Azides Utilizes non-activated C-H bonds, high catalytic efficiency. nih.gov Moderate to good yields, up to 99:1 er. nih.gov
Green Domino Reaction Catalyst-free Isatins, α-amino acids, nitrovinyl-indoles Eco-friendly (EtOH/H2O solvent), no column chromatography needed. semanticscholar.org High yields. semanticscholar.org
Solvent-Free Synthesis Grinding (Neat) Primary amines, maleic anhydride Catalyst-free, short reaction times, simple workup. researchgate.net 68-94% yields. researchgate.net

Advanced Stereochemical Control and Asymmetric Catalysis in Pyrrolidinol Synthesis

Achieving precise control over stereochemistry is paramount in the synthesis of bioactive molecules and chiral catalysts. For the this compound scaffold, which contains multiple stereocenters, the development of advanced asymmetric catalytic methods is a major research focus. The goal is to selectively produce a single desired stereoisomer from a prochiral starting material.

Biocatalytic methods, as mentioned previously, are leaders in this domain. The use of different transaminase enantiomers allows for an enantio-complementary synthesis, providing access to either the (R) or (S) enantiomer of the target 2-substituted pyrrolidine with near-perfect enantiomeric excess (>95% in all reported cases). acs.org This level of control is difficult to achieve with many traditional chemical catalysts. nih.gov

Beyond biocatalysis, organocatalysis has emerged as a powerful tool for constructing highly substituted chiral pyrrolidines. nih.gov For instance, cinchona-derived bifunctional amino-squaramide catalysts have been successfully employed in asymmetric cascade reactions to create pyrrolidines with a quaternary stereocenter at the 3-position in high enantio- and diastereoselectivities. rsc.org Similarly, metal-catalyzed reactions offer high levels of stereocontrol. Intramolecular iridium-catalyzed allylic aminations have been used to synthesize 2,5-disubstituted 3-hydroxypyrrolidines. nih.gov A key feature of this method is its stereodivergent nature; by simply choosing a different enantiomer of the chiral ligand, one can control the relative stereochemistry of the substituents on the pyrrolidine ring. nih.gov

Table 2: Performance of Asymmetric Catalytic Systems in Pyrrolidine Synthesis

Catalytic System Catalyst Type Reaction Type Stereochemical Outcome
Transaminases Biocatalyst Reductive Amination / Cyclization Up to >99.5% ee, enantio-complementary. nih.govacs.org
Amino-Squaramide Organocatalyst Cascade Reaction High enantio- and diastereoselectivity. rsc.org
Iridium Complex with Chiral Ligand Metal Catalyst Intramolecular Allylic Amination Stereodivergent control of cis/trans isomers. nih.gov
Phosphine Catalysis Organocatalyst (3+2) Annulation Up to >20:1 dr and 98% ee. researchgate.net

Expansion of Catalytic Applications and Ligand Design for this compound Scaffolds

The inherent chirality and structural rigidity of the pyrrolidine scaffold make it an ideal building block for the design of novel organocatalysts and ligands for asymmetric metal catalysis. nih.gov While much research focuses on the synthesis of these molecules, a growing and critical area of investigation is their subsequent use to catalyze other important chemical reactions.

The pyrrolidine ring is the core component of highly successful organocatalysts, such as those derived from proline. mdpi.com Diarylprolinol silyl (B83357) ethers, for example, are benchmark catalysts for the asymmetric functionalization of aldehydes. nih.gov Current research aims to expand this utility by designing new pyrrolidine-based dipeptides and sulfonamides that can act as effective organocatalysts for reactions like aldol (B89426) and Michael additions, often functioning in both organic and aqueous media. mdpi.comunibo.it The this compound structure provides a versatile platform for creating such catalysts, where the substituents can be fine-tuned to optimize catalytic activity and selectivity.

In the realm of metal catalysis, the pyrrolidine motif is crucial for designing chiral ligands that can effectively transfer stereochemical information from the ligand to the product of a reaction. A notable example is the development of chiral pyrrolidine-substituted ferrocene-derived ligands. nih.gov These ligands, when complexed with rhodium, have proven to be highly proficient in the asymmetric hydrogenation of olefins, achieving full conversions and outstanding enantioselectivities of up to >99.9% ee. nih.gov The design involves attaching the pyrrolidine scaffold to other functional groups (like phosphines) and chiral backbones (like ferrocenes and BINOL) to create a highly organized and effective chiral environment around the metal center. nih.gov Future work will undoubtedly focus on incorporating the this compound unit into novel ligand architectures to expand the scope of asymmetric metal-catalyzed transformations.

Table 3: Catalytic Applications of Pyrrolidine-Based Scaffolds

Application Area Scaffold Use Catalyst/Ligand Example Target Reaction Performance
Organocatalysis Core Catalyst Structure Proline-based dipeptides Asymmetric Aldol Reaction Good stereochemical outcome in organic and aqueous media. mdpi.com
Organocatalysis Core Catalyst Structure D-prolinamides Michael Addition Effective at room temperature without additives. unibo.it
Metal Catalysis Chiral Ligand Component Pyrrolidinyl Ferrocene Phosphine-Phosphoramidite Rh-catalyzed Asymmetric Hydrogenation Up to >99.9% ee. nih.gov

Q & A

Q. How can isotopic labeling (²H/¹³C) track metabolic pathways of this compound in vivo?

  • Answer : Synthesize deuterated analogs (e.g., CD₃-isopropyl groups) via Pd-catalyzed H/D exchange. Use ¹³C-NMR or LC-MS/MS to trace metabolites in liver microsomes. Compare pharmacokinetics with unlabeled compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.